molecular formula C13H12N6O4D8·HCl B602436 Valacyclovir-d8 Hydrochloride CAS No. 1279033-32-7

Valacyclovir-d8 Hydrochloride

Cat. No. B602436
M. Wt: 368.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valacyclovir-d8 Hydrochloride is the deuterium labeled version of Valacyclovir Hydrochloride . It is an orally active antiviral agent used for herpes simplex, herpes zoster, and herpes B . It is also used to treat infections caused by herpes viruses, including genital herpes, cold sores, and shingles (herpes zoster) in adults .


Synthesis Analysis

An efficient and concise synthesis of valacyclovir hydrochloride, which is a prodrug of acyclovir, has been described . The analytical procedure involves a solid-phase extraction method using Valacyclovir-D8 as an internal standard .


Molecular Structure Analysis

Valacyclovir-d8 Hydrochloride has a molecular formula of C13H12D8N6O4 • xHCl and a molecular weight of 332.383646 . The chemical structure of valacyclovir and Valacyclovir-D8 has been depicted .


Chemical Reactions Analysis

Valacyclovir and Valacyclovir-D8 were detected with proton adducts at m/z 325.2 → 152.0 and 333.3 → 152.0 in multiple reaction monitoring (MRM) positive mode . Kinetics of Permanganate (MnO4−) oxidation of antiviral drug, valacyclovir hydrochloride (VCH) has been studied spectrophotometrically .


Physical And Chemical Properties Analysis

Valacyclovir-d8 Hydrochloride is a neat product . It is widely distributed throughout the body including brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and CSF .

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : Valacyclovir hydrochloride has been studied for its pharmacokinetics and bioavailability. A study by Deshpande, Kasture, and Mohan (2015) describes a method for quantifying Valacyclovir HCl in plasma using liquid chromatography, highlighting its importance in pharmacokinetic studies (Deshpande, Kasture, & Mohan, 2015).

  • Crystal Forms and Transformation : Research by Wu et al. (2021) explored the different crystal forms of Valacyclovir hydrochloride, including sesquihydrate, anhydrous Form I, and Form II. Their study provided insights into the dehydration process and crystal transformation relationships, which are crucial for the drug's stability and efficacy (Wu, Zhang, Wang, Chen, & Liu, 2021).

  • Electrochemical Properties and Determination : Uslu, Ozkan, and Şentürk (2006) investigated the electrochemical properties of Valacyclovir and its determination in pharmaceuticals and biological fluids, which is important for drug monitoring and quality control (Uslu, Ozkan, & Şentürk, 2006).

  • Molecular Docking and Reactivity Analysis : A study by FathimaRizwana et al. (2019) conducted molecular docking studies and analyzed charge transfer excitation and wave function on Valacyclovir. This research is significant for understanding the drug's reactivity and potential antiviral activities (FathimaRizwana, Prasana, Muthu, & Abraham, 2019).

  • Interactions with Peptide Transporters : Ganapathy et al. (1998) discovered that Valacyclovir interacts with human intestinal and renal peptide transporters PEPT1 and PEPT2. This finding is crucial for understanding the drug's absorption and distribution in the body (Ganapathy, Huang, Wang, Ganapathy, & Leibach, 1998).

Safety And Hazards

Valacyclovir should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is harmful if swallowed . Acute renal failure and neurological symptoms, including confusion, hallucinations, agitation, decreased consciousness and coma, have been reported in patients receiving overdoses of valacyclovir hydrochloride .

Future Directions

Valacyclovir-d8 Hydrochloride is intended for use as an internal standard for the quantification of L-valacyclovir by GC- or LC-MS . It is a member of the purine (guanine) nucleoside analog drug class, which forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens .

Relevant Papers There are several relevant papers on Valacyclovir-d8 Hydrochloride. Some of them include a paper on the development and validation of a sensitive LC–MS/MS method for determination of Valacyclovir in human plasma , a paper on kinetics and mechanistic investigations on antiviral drug-valacyclovir hydrochloride by heptavalent alkaline permanganate , and a paper on the detailed electronic structure, physico-chemical properties, excited state properties, virtual bioactivity screening, and SERS analysis of three guanine-based antiviral drugs .

properties

IUPAC Name

2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPUKVUXOHYUFY-XKJQTPRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valacyclovir-d8 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valacyclovir-d8 Hydrochloride
Reactant of Route 2
Reactant of Route 2
Valacyclovir-d8 Hydrochloride
Reactant of Route 3
Valacyclovir-d8 Hydrochloride
Reactant of Route 4
Reactant of Route 4
Valacyclovir-d8 Hydrochloride
Reactant of Route 5
Valacyclovir-d8 Hydrochloride
Reactant of Route 6
Reactant of Route 6
Valacyclovir-d8 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.